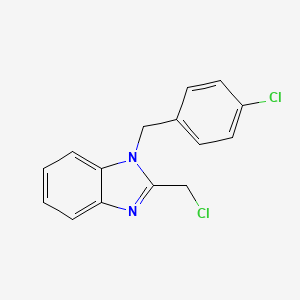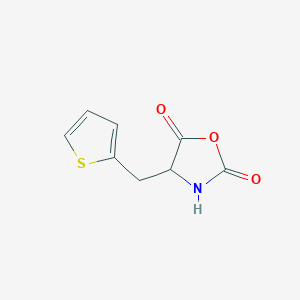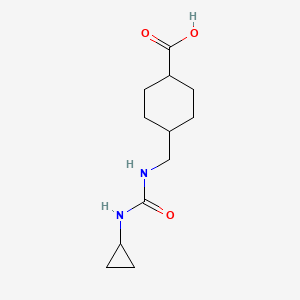
(1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,4r)-4-((3-Ciclopropilureido)metil)ciclohexanocarboxílico es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto presenta un anillo de ciclohexano sustituido con un grupo ciclopropilureido y un grupo ácido carboxílico, lo que lo convierte en un tema interesante para la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1r,4r)-4-((3-Ciclopropilureido)metil)ciclohexanocarboxílico normalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costes. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso de producción. Además, se utilizan métodos de purificación como la cristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
(1r,4r)-4-((3-Ciclopropilureido)metil)ciclohexanocarboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las cetonas o los aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol.
Sustitución: El grupo ciclopropilureido puede sustituirse por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo y los nucleófilos se utilizan para las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
(1r,4r)-4-((3-Ciclopropilureido)metil)ciclohexanocarboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y las interacciones proteicas.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (1r,4r)-4-((3-Ciclopropilureido)metil)ciclohexanocarboxílico implica su interacción con dianas moleculares específicas, como enzimas o receptores. Se sabe que el grupo ciclopropilureido forma fuertes enlaces de hidrógeno con las proteínas diana, lo que lleva a la inhibición o modulación de su actividad. Esta interacción puede afectar a diversas vías bioquímicas, lo que hace que el compuesto sea útil en aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C12H20N2O3 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
4-[(cyclopropylcarbamoylamino)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c15-11(16)9-3-1-8(2-4-9)7-13-12(17)14-10-5-6-10/h8-10H,1-7H2,(H,15,16)(H2,13,14,17) |
Clave InChI |
IPEHHXLLTNDFSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CNC(=O)NC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





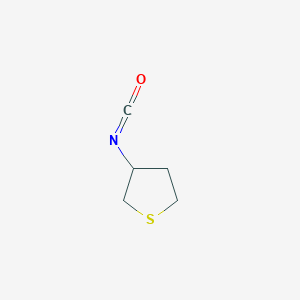
![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)
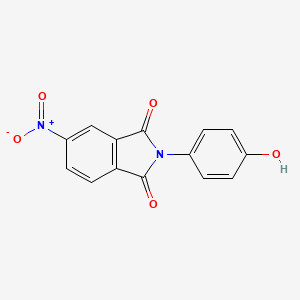
![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)
